4-Bromo-2-difluoromethoxy-5-nitrotoluene
CAS No.: 1805527-51-8
Cat. No.: VC2757420
Molecular Formula: C8H6BrF2NO3
Molecular Weight: 282.04 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1805527-51-8 |
---|---|
Molecular Formula | C8H6BrF2NO3 |
Molecular Weight | 282.04 g/mol |
IUPAC Name | 1-bromo-5-(difluoromethoxy)-4-methyl-2-nitrobenzene |
Standard InChI | InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 |
Standard InChI Key | QBKDBAIZULQKCK-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] |
Canonical SMILES | CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] |
4-Bromo-2-difluoromethoxy-5-nitrotoluene is an organic compound belonging to the class of nitrotoluenes. It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring. This compound is recognized for its potential applications in pharmaceuticals and materials science due to its unique chemical properties.
Synthesis Methods
The synthesis of 4-Bromo-2-difluoromethoxy-5-nitrotoluene typically involves a multi-step process that includes bromination and nitration reactions of toluene derivatives. The specific synthesis routes may vary depending on the desired purity and yield.
-
Bromination: This step involves the introduction of a bromine atom onto the toluene ring.
-
Nitration: The nitration process introduces a nitro group onto the ring, often requiring careful control of reaction conditions to prevent over-nitration.
-
Difluoromethoxylation: This step involves the incorporation of the difluoromethoxy group, which can be achieved through various methods depending on the available precursors.
Applications in Research
4-Bromo-2-difluoromethoxy-5-nitrotoluene has diverse applications in scientific research, particularly in the fields of pharmaceuticals and materials science. Its unique electronic properties make it valuable for developing advanced materials.
Pharmaceutical Applications
-
Anticancer Potential: Compounds with similar structures have shown potential in inhibiting key enzymes or interfering with cellular processes, which could lead to apoptosis in cancer cells.
-
Antimicrobial Activity: Although specific data on this compound is limited, related nitroaromatic compounds have demonstrated antimicrobial properties .
Materials Science
-
Electronic Properties: The compound's unique electronic properties make it suitable for applications in materials science, such as the development of advanced materials.
Analytical Techniques
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze the purity and structure of 4-Bromo-2-difluoromethoxy-5-nitrotoluene.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume